3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Descripción
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-22-11-10-18(15-23(22)35-2)12-14-31-26(33)20-7-3-4-8-21(20)29-27(31)36-17-19-16-25(32)30-13-6-5-9-24(30)28-19/h3-11,13,15-16H,12,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFFOHUIQVING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives. The pyridopyrimidine moiety can be introduced via a condensation reaction with appropriate aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced reaction conditions such as microwave-assisted synthesis to reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer activity. The specific compound has been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Similar compounds have been reported to inhibit c-Met kinases, which are implicated in cancer metastasis and progression. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase, leading to increased cancer cell death .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Inhibiting the TNFα signaling pathway has been a focus of research due to its role in various inflammatory diseases. Compounds similar to this one have been identified as potential modulators of TNFα activity, which could be beneficial in treating autoimmune conditions .
Case Study 1: Anticancer Efficacy
In a study focusing on quinazolinone derivatives, researchers synthesized a series of compounds structurally related to our target compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong anticancer properties.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of related compounds using in vitro models of inflammation induced by TNFα. The results indicated a marked reduction in pro-inflammatory cytokine production when treated with these compounds, suggesting a mechanism by which they may alleviate symptoms in inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to DNA, causing structural changes that affect gene expression. It may also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidin-4-one Derivatives
- Example: 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () Key Differences: Replaces the quinazoline core with a thieno-pyrimidine ring. Inferred Properties: Reduced solubility due to the non-polar thiophene ring but improved metabolic stability due to sulfur’s resistance to oxidation.
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example : 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Key Differences : Lacks the sulfanyl bridge and dihydroquinazoline core. The diazepane substituent enhances solubility via hydrogen bonding.
- Inferred Properties : Improved pharmacokinetics (e.g., absorption) due to the basic nitrogen in diazepane, which may enhance protonation in acidic environments.
Substituent Modifications
Aromatic Group Variations
- Fluorophenyl Analogs: Example: 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () Key Differences: Replaces 3,4-dimethoxyphenyl with 4-fluorophenyl. Inferred Properties: Enhanced metabolic stability due to fluorine’s resistance to cytochrome P450 oxidation.
- Chlorophenyl Analogs: Example: 2-{[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 329079-80-3, ) Key Differences: Substitutes 3,4-dimethoxy with 3-chloro-4-methyl groups. Chlorine’s steric bulk and electron-withdrawing nature may reduce binding flexibility.
Sulfanyl Bridge and Side Chain Modifications
- Example: N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1, ) Key Differences: Uses a thioacetamide linker instead of a methylsulfanyl group. The acetamide moiety introduces hydrogen-bonding capability. Inferred Properties: Improved water solubility due to the polar acetamide group, but susceptibility to enzymatic hydrolysis.
Research Implications
The 3,4-dimethoxyphenyl group optimizes interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
The pyrido-pyrimidine moiety may confer selectivity for targets requiring planar aromatic stacking (e.g., topoisomerases) .
Sulfanyl bridges balance stability and flexibility, avoiding the metabolic lability of ester or amide linkages .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step protocols with critical control over reaction parameters. For analogous quinazolinone derivatives, reflux conditions in methanol/ethanol (60–80°C, 6–12 hours) are common for cyclization steps, while thioether linkages (e.g., sulfanyl groups) require nucleophilic substitution under inert atmospheres . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended to achieve >95% purity. Key challenges include avoiding oxidation of sulfur-containing moieties and ensuring regioselectivity in heterocyclic ring formation .
Q. How is the molecular structure validated, and what analytical techniques are essential?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; pyrido-pyrimidinone carbonyl at δ 165–170 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–S bond ~1.78 Å, dihedral angles between fused rings <10°), critical for confirming stereochemistry and hybridization states .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ ion within 2 ppm error) validates molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. To address this:
- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for kinase inhibition studies) and replicate experiments across ≥3 independent trials .
- Purity Verification : Apply HPLC-DAD/ELSD to confirm >98% purity, as trace impurities (e.g., unreacted thiols) may skew IC₅₀ values .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM ± SEM) .
Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on key residues (e.g., hinge-region lysine for quinazolinone derivatives) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER/CHARMM force fields) to assess stability of hydrogen bonds (e.g., between sulfanyl group and Cys797 in EGFR) .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and electrostatic potential to predict bioavailability .
Q. What experimental designs are robust for evaluating environmental fate or metabolic pathways?
- Methodological Answer : Adapt methodologies from environmental chemistry projects (e.g., INCHEMBIOL):
- Biodegradation Studies : Use OECD 301B assays with activated sludge to measure half-life (t₁/₂) under aerobic conditions .
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to identify phase I/II metabolites (e.g., demethylation at 3,4-dimethoxy groups) .
- Ecotoxicity : Follow ISO 6341 for Daphnia magna acute toxicity testing, reporting LC₅₀ values with 95% confidence intervals .
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